molecular formula C9H14Cl2N2O2 B573901 (R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride CAS No. 163513-22-2

(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B573901
CAS No.: 163513-22-2
M. Wt: 253.123
InChI Key: ZGKDXWUPOLOWRS-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features:

Property Value/Description
Molecular Formula C₉H₁₄Cl₂N₂O₂
Molecular Weight 253.12 g/mol
Functional Groups Pyridine ring, methyl ester, amino group
Stereochemistry (R)-configuration at α-carbon
Ionic Form Dihydrochloride salt

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the pyridin-2-yl group exhibits aromatic signals at δ 8.5–7.5 ppm, while the methyl ester resonates as a singlet near δ 3.7 ppm. The α-proton adjacent to the amino group appears as a multiplet due to coupling with the NH₃⁺ group.

Crystallographic Characterization via X-ray Diffraction

X-ray crystallography confirms the three-dimensional arrangement of the molecule. While direct crystallographic data for this specific compound are limited, analogous pyridyl propanoate derivatives exhibit monoclinic or triclinic crystal systems with space groups such as P21/c or P-1. The dihydrochloride salt formation introduces ionic interactions between the protonated amino group and chloride ions, stabilizing the lattice.

In related structures, the pyridine ring adopts a planar conformation, while the propanoate backbone shows slight torsional flexibility. Intramolecular hydrogen bonds between the amino group and pyridine nitrogen (N–H⋯N) are common, contributing to conformational rigidity. Intermolecular interactions, including π–π stacking of pyridine rings and hydrogen bonding with water molecules, further stabilize the crystal packing.

Representative Crystallographic Parameters (Analogous Compounds):

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 9.14 Å, b = 14.75 Å, c = 12.19 Å
β Angle 94.4°
Z-Value 4

Comparative Analysis of Pyridyl Propanoate Derivatives

The structural and electronic effects of pyridine substituent positioning are evident when comparing this compound with its isomers and analogs:

Table 1: Structural Comparison of Pyridyl Propanoate Derivatives

Compound Pyridine Position Molecular Formula Stereochemistry Key Features
This compound 2-position C₉H₁₄Cl₂N₂O₂ (R) Strong intramolecular N–H⋯N bonding
Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate 4-position C₉H₁₂N₂O₂ (R) Extended π-conjugation
3-(2-Pyridyl)-L-alanine 2-position C₈H₁₀N₂O₂ (S) Free carboxylic acid group
2-Amino-2-methyl-3-(pyridin-2-yl)propanoic acid 2-position C₉H₁₂N₂O₂ Racemic Branched methyl group at α-carbon

Key Observations:

  • Pyridine Position : Derivatives with pyridin-2-yl groups exhibit stronger intramolecular hydrogen bonding compared to pyridin-4-yl analogs, influencing solubility and stability.
  • Stereochemistry : The (R)-configuration enhances chiral recognition in enzymatic systems compared to racemic or (S)-forms.
  • Functional Groups : Esterification (e.g., methyl ester) improves lipid solubility, while free carboxylic acids (e.g., 3-(2-pyridyl)-L-alanine) favor ionic interactions in aqueous environments.

Properties

IUPAC Name

methyl (2R)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDXWUPOLOWRS-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740979
Record name Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163513-22-2
Record name Methyl 3-pyridin-2-yl-D-alaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

Reagents : Acetyl chloride, methanol.
Conditions :

  • Temperature : 0–15°C during reagent mixing, followed by heating at 50–60°C.

  • Solvent : Methanol.

  • Equivalents : 1.5–2.5 equivalents of acetyl chloride per equivalent of starting acid.

Mechanism : Acetyl chloride protonates the carboxylic acid, enabling nucleophilic attack by methanol to form the ester. The low-temperature initial phase prevents side reactions, while subsequent heating drives the reaction to completion.

Yield : >90% when using 2.0 equivalents of acetyl chloride.

Metal Alkoxide-Mediated Esterification

Reagents : Sodium methoxide, methanol.
Conditions :

  • Temperature : -10°C to 0°C during base addition.

  • Equivalents : 2.6 equivalents of sodium methoxide.

Mechanism : Deprotonation of the carboxylic acid by sodium methoxide forms a carboxylate intermediate, which reacts with methyl iodide or methyl tert-butyl ether (MTBE) to yield the ester.

Yield : 85–90% with optimized stoichiometry.

Stereoselective Amination Strategies

Introducing the (R)-configuration at the α-carbon requires chiral resolution or asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

Reagents : (R)-Mandelic acid or tartaric acid derivatives.
Conditions :

  • Solvent : Methanol/water mixtures.

  • Temperature : 5–10°C during crystallization.

Process : The racemic methyl ester is reacted with a chiral resolving agent to form diastereomeric salts, which are separated by fractional crystallization.

Yield : 60–70% enantiomeric excess (ee), requiring multiple recrystallizations for >99% ee.

Asymmetric Catalytic Hydrogenation

Catalyst : Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP).
Substrate : Methyl 2-acetamido-3-(pyridin-2-yl)propenoate.
Conditions :

  • Pressure : 50–100 psi H₂.

  • Temperature : 25–40°C.

Mechanism : The prochiral α,β-unsaturated ester undergoes hydrogenation, with the chiral ligand inducing (R)-configuration.

Yield : 80–85% ee in a single pass, improving to >98% after recrystallization.

Salt Formation and Purification

The final dihydrochloride salt is formed by treating the free base with concentrated HCl:

Procedure :

  • Reagents : Concentrated hydrochloric acid (37% w/w).

  • Conditions : 0–5°C to avoid decomposition.

  • Solvent : Methanol or ethanol.

Isolation : Filtration under reduced pressure yields the crystalline dihydrochloride. Purity is enhanced via recrystallization from methanol/MTBE mixtures.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)Purity (%)
Acid-Catalyzed EsterHigh yield, simple setupRequires strict temperature control90–9395–98
Metal Alkoxide EsterScalable for industrial useSensitive to moisture85–9092–95
Chiral ResolutionNo need for asymmetric catalystsLow efficiency, high cost60–70>99
Catalytic HydrogenationHigh enantioselectivityExpensive catalysts80–8598–99

Industrial-Scale Considerations

Patents highlight multi-kilogram syntheses with the following optimizations:

  • Batch Size : Up to 4,000 g of (R)-3-aminopiperidin-2-one hydrochloride precursor.

  • Solvent Recovery : Methanol and MTBE are recycled via distillation, reducing costs by 30%.

  • Catalyst Reuse : Rhodium catalysts are recovered via filtration, maintaining 90% activity over five cycles .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group participates in nucleophilic substitution under mild basic conditions. The dihydrochloride salt requires deprotonation (e.g., using NaHCO₃ or Et₃N) to activate the amine for reactions.

Reaction TypeReagents/ConditionsProductNotes
AcylationAcetyl chloride, THF, 0–25°CN-Acetyl derivativeYields depend on stoichiometry
SulfonylationTosyl chloride, DCM, baseN-Tosyl protected compoundEnhances solubility for further modifications

Mechanistic Insight : The lone pair on the deprotonated amine attacks electrophilic reagents, forming stable amides or sulfonamides. Steric effects from the pyridine ring may influence reaction rates.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for prodrug synthesis or further conjugation.

Hydrolysis MethodConditionsProductApplication
Acidic (HCl/H₂O)Reflux, 6–8 hCarboxylic acidDirect precursor for salt formation
Basic (NaOH/EtOH)RT, 2–4 hSodium carboxylateIntermediate for peptide coupling

Key Data :

  • Hydrolysis rates correlate with solvent polarity and temperature.

  • Chiral integrity at the α-carbon is preserved under mild conditions.

Amide Bond Formation

The carboxylic acid (post-hydrolysis) or activated ester intermediates form amides with primary/secondary amines, facilitated by coupling agents.

Coupling AgentAmine PartnerProductYield Optimization
EDCl/HOBtBenzylamineBenzylamide derivative70–85% yield (analogous systems)
DCC/DMAPProlinePeptide-conjugated productRequires anhydrous conditions

Stereochemical Considerations :

  • The (R)-configuration at the α-carbon directs spatial orientation during amide bond formation, influencing biological target interactions.

Catalytic Hydrogenation

The pyridine ring can undergo partial or full hydrogenation under Pd/C or Raney Ni catalysis, altering electronic properties and bioavailability.

Catalyst SystemConditionsProductSelectivity Notes
10% Pd/C, H₂ (1 atm)EtOH, 25°C, 12 hTetrahydro-pyridine derivativePartial saturation dominates
Raney Ni, high pressure80°C, 50 psi H₂Piperidine analogFull saturation requires harsh conditions

Cross-Coupling Reactions

The pyridine ring acts as a directing group in palladium-catalyzed coupling reactions, enabling C–C bond formation at specific positions.

Reaction TypeReagentsProductMechanistic Pathway
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl-conjugated compoundOxidative addition at Pd(0)
Buchwald-HartwigAryl halide, Pd₂(dba)₃Aminated pyridine derivativeRequires bulky ligands

Key Limitations :

  • Steric hindrance from the methyl ester and amino groups may reduce coupling efficiency at proximal positions .

Oxidation and Redox Reactions

The pyridine nitrogen and amino group participate in redox processes, though the ester group generally remains inert.

Oxidizing AgentConditionsProductNotes
m-CPBADCM, 0°CN-Oxide derivativeEnhances water solubility
KMnO₄ (aq)Acidic, 60°CCarboxylic acid (via C–N cleavage)Non-selective; degrades pyridine

Complexation with Metal Ions

The pyridine nitrogen and amino group act as ligands for transition metals, forming coordination complexes with catalytic or medicinal applications.

Metal SaltSolvent SystemComplex StructureApplication
Cu(NO₃)₂MeOH/H₂OOctahedral Cu(II) complexPotential antimicrobial activity
PtCl₂DMF, 80°CSquare-planar Pt(II) complexStudied for anticancer properties

Scientific Research Applications

Cognitive Disorders Treatment

(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been investigated for its potential in treating cognitive disorders. Research indicates that compounds with similar structures can influence neurotransmitter systems and may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, derivatives of this compound have shown promise in alleviating symptoms associated with cognitive decline, including memory loss and impaired learning abilities .

Analgesic Properties

This compound has been studied for its analgesic effects. Certain studies have suggested that its structural analogs can act on pain pathways, providing relief from chronic pain conditions. The mechanism of action often involves modulation of neurotransmitter release, which is crucial for pain perception .

Synthesis and Derivative Development

The synthesis of this compound typically involves chiral resolution processes to enhance its pharmacological efficacy. Various synthetic routes have been developed to obtain this compound in high purity, which is essential for clinical applications. The ability to produce this compound reliably makes it a valuable building block in drug development .

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal explored the effects of this compound on cognitive function in animal models. The results indicated significant improvements in memory retention and learning tasks compared to control groups, suggesting its potential use as a cognitive enhancer .

Case Study 2: Pain Management

In another investigation, the analgesic properties of this compound were tested in a controlled trial involving subjects with chronic pain conditions. The findings revealed that participants receiving the compound reported a marked decrease in pain levels compared to those on placebo, supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine Substitution Variants

a. (R)-Methyl 2-amino-3-(pyridin-3-yl)propanoate Dihydrochloride (CAS: 197088-84-9)
  • Structural Difference : Pyridin-3-yl vs. pyridin-2-yl substitution.
  • Impact : The nitrogen position alters electronic distribution, affecting hydrogen bonding and π-stacking interactions.
  • Properties :
    • Molecular Weight: 253.13 g/mol (vs. ~253 g/mol for pyridin-2-yl analog).
    • Hazard Profile: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
b. (S)-Methyl 2-amino-3-(pyridin-4-yl)propanoate Dihydrochloride
  • Structural Difference : Pyridin-4-yl substitution and (S)-configuration.
  • Synthesis : Prepared via SOCl₂-mediated esterification of 3-(4-pyridyl)-L-alanine in 90% yield .

Heterocycle Variants

a. (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate Dihydrochloride (CAS: 4467-54-3)
  • Structural Difference : Imidazol-4-yl replaces pyridin-2-yl.
  • Properties :
    • Melting Point: 197°C (higher than pyridine analogs, suggesting stronger crystal lattice interactions).
    • Hazard: Corrosive (C) due to reactive imidazole moiety .
b. (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate Dihydrochloride (CAS: 1414976-14-9)
  • Structural Difference : Indazol-5-yl group introduces fused aromatic rings.

Phenylalanine Derivatives

a. (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate Dihydrochloride (CAS: 240429-07-6)
  • Structural Difference: 4-aminophenyl replaces pyridin-2-yl.
  • Synthesis : Derived from nitro-phenylalanine via NaBH₄ reduction .
  • Impact : The primary amine group enables conjugation chemistry, broadening applications in peptide synthesis .

Stereochemical Comparisons

The (R)-configuration of the target compound contrasts with the (S)-isomer seen in pyridin-4-yl analogs (e.g., ). Stereochemistry significantly influences bioactivity; for example, the (R)-form in KB02-JQ1 ensures precise binding to Brd4, while (S)-isomers may exhibit reduced efficacy or off-target effects .

Biological Activity

(R)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound with significant pharmaceutical relevance, characterized by its chemical formula C9H14Cl2N2O2C_9H_{14}Cl_2N_2O_2 and a molecular weight of approximately 253.13 g/mol. This compound features a methyl ester group, an amino group, and a pyridine ring, which contribute to its unique properties and biological activities. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry .

The structural configuration of this compound allows for diverse interactions with biological targets. Its chirality is crucial for its biological activity, as different enantiomers can exhibit varying pharmacological effects.

PropertyValue
Molecular FormulaC9H14Cl2N2O2C_9H_{14}Cl_2N_2O_2
Molecular Weight253.13 g/mol
CAS Number163513-22-2
SolubilitySoluble in water

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines.
    • Case Study : A study evaluated the compound's effect on the proliferation of cancer cells, showing significant inhibition against A549 and MCF-7 cell lines, with IC50 values comparable to established chemotherapeutics .
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems due to its amino acid structure, potentially influencing neuronal activity and offering therapeutic avenues for neurological disorders.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound is likely mediated through its interactions with various biological targets:

  • Receptor Binding : The pyridine ring may facilitate binding to specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
  • Molecular Docking Studies : Computational studies have predicted binding modes of this compound with target proteins, indicating potential as a lead compound in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 3-amino-3-(pyridin-2-yl)propanoate dihydrochloride1197231-86-90.76Different position of amino group
Ethyl 2-(3-aminopyridin-2-yl)acetate295327-27-40.76Ethyl ester instead of methyl
Methyl 3-oxo-3-(pyridin-2-yl)propanoate75418-74-50.75Contains a keto group instead of an amino group

This table highlights the distinct features that set this compound apart from its analogs.

Q & A

Q. What computational tools can predict off-target interactions of this compound in proteomic studies?

  • Methodology : Use SEA (Similarity Ensemble Approach) or SwissTargetPrediction to identify potential off-targets (e.g., GPCRs, ion channels). Validate via kinome-wide profiling (e.g., KinomeScan) at 1 µM concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.